3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]propanamide
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Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE: is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the desired position on the pyrazole ring.
Chlorination: The nitrated pyrazole is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amidation: The final step involves the reaction of the chlorinated nitro-pyrazole with N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitroso derivatives, oximes, and other oxidized products.
Reduction: Amino derivatives and their subsequent transformation products.
Substitution: A wide range of substituted pyrazole derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of both nitro and chloro groups enhances its reactivity and binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins and DNA. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE
- 3-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE
- 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE
Uniqueness
The uniqueness of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE lies in the presence of both chloro and nitro groups on the pyrazole ring. This combination of functional groups imparts distinct reactivity and biological activity to the compound, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C12H15ClN6O3 |
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Molecular Weight |
326.74 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C12H15ClN6O3/c1-8-9(6-15-17(8)2)5-14-11(20)3-4-18-7-10(13)12(16-18)19(21)22/h6-7H,3-5H2,1-2H3,(H,14,20) |
InChI Key |
SVRLKPYZTSLYNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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